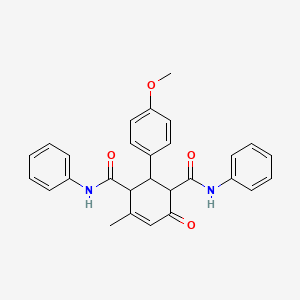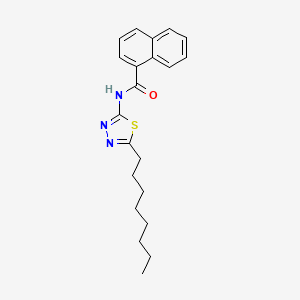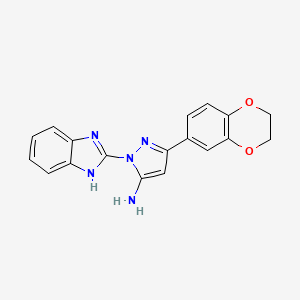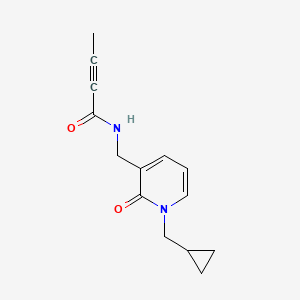
2-(4-methoxyphenyl)-4-methyl-6-oxo-N,N'-diphenylcyclohex-4-ene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a dicarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N1N3-DIPHENYLCYCLOHEX-4-ENE-13-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)ACETAMIDE: Known for its use in drug development and its interactions with specific enzymes.
4-Methoxyamphetamine: Acts as a serotonin releasing agent and has distinct pharmacological properties.
Properties
Molecular Formula |
C28H26N2O4 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-methyl-6-oxo-1-N,3-N-diphenylcyclohex-4-ene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H26N2O4/c1-18-17-23(31)26(28(33)30-21-11-7-4-8-12-21)25(19-13-15-22(34-2)16-14-19)24(18)27(32)29-20-9-5-3-6-10-20/h3-17,24-26H,1-2H3,(H,29,32)(H,30,33) |
InChI Key |
UELGRYBRMVCZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11042496.png)
![3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11042503.png)
![2-(2,5-difluorophenyl)-4-ethyl-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11042509.png)
![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042520.png)
![4-Amino-1-(2-fluorophenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11042522.png)
![methyl 3-{2-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042525.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]-4-cyano-6-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11042529.png)
![2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11042537.png)

![2-[(1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)oxy]-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B11042554.png)

![N-(4-fluorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11042575.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11042579.png)
